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molecular formula C10H11NO2 B8711135 1-(But-3-en-1-yl)-4-nitrobenzene CAS No. 105535-09-9

1-(But-3-en-1-yl)-4-nitrobenzene

Cat. No. B8711135
M. Wt: 177.20 g/mol
InChI Key: ZMXJCIHAZMWEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05238602

Procedure details

A mixture of 52.1 g of sodium iodide, 300 ml of acetone and 28.6 g of 1-(3,4-dibromobutyl)-4-nitrobenzene was stirred under reflux for 3.5 hours. After cooling the brown suspension was freed from solvent in vacuo and the brown residue was taken up in diethyl ether and water. The separated iodine was reduced by adding solid sodium thiosulphate. The colourless ether solutions were washed with water, dried with sodium sulphate and concentrated in vacuo. The residue (14.9 g) was distilled in a high vacuum, whereby 13.4 g of 1-(3-butenyl)-4-nitrobenzene were obtained as an almost colourless liquid; b.p. 86°-89° C./0.2 Torr.
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
1-(3,4-dibromobutyl)-4-nitrobenzene
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[Na+].Br[CH:4]([CH2:16]Br)[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.II.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(OCC)C.O.CC(C)=O>[CH2:6]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[CH2:5][CH:4]=[CH2:16] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
52.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
1-(3,4-dibromobutyl)-4-nitrobenzene
Quantity
28.6 g
Type
reactant
Smiles
BrC(CCC1=CC=C(C=C1)[N+](=O)[O-])CBr
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the brown suspension
WASH
Type
WASH
Details
The colourless ether solutions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue (14.9 g) was distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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